Cas no 1602587-14-3 (3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)

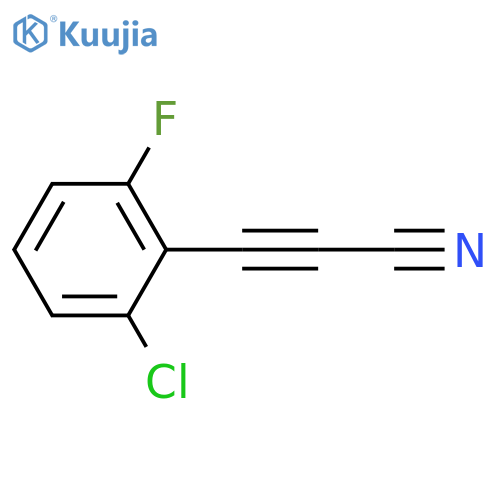

1602587-14-3 structure

商品名:3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile

CAS番号:1602587-14-3

MF:C9H3ClFN

メガワット:179.578224420547

MDL:MFCD28149219

CID:5210304

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 化学的及び物理的性質

名前と識別子

-

- 2-Propynenitrile, 3-(2-chloro-6-fluorophenyl)-

- 3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile

-

- MDL: MFCD28149219

- インチ: 1S/C9H3ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H

- InChIKey: QQTXIDFNZYYMPW-UHFFFAOYSA-N

- ほほえんだ: C(#N)C#CC1=C(F)C=CC=C1Cl

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331957-5.0g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 5.0g |

$2154.0 | 2023-02-23 | ||

| Enamine | EN300-331957-10.0g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 10.0g |

$2708.0 | 2023-02-23 | ||

| Enamine | EN300-331957-1.0g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 1.0g |

$821.0 | 2023-02-23 | ||

| Enamine | EN300-331957-5g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 5g |

$2154.0 | 2023-09-04 | ||

| Enamine | EN300-331957-1g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 1g |

$821.0 | 2023-09-04 | ||

| Enamine | EN300-331957-2.5g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 2.5g |

$1701.0 | 2023-09-04 | ||

| Enamine | EN300-331957-10g |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile |

1602587-14-3 | 10g |

$2708.0 | 2023-09-04 |

3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1602587-14-3 (3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量